![molecular formula C19H13NO4 B2728781 3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one CAS No. 63291-66-7](/img/structure/B2728781.png)
3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one
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Description
The compound “3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one” is a derivative of indole . Indole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
A variety of 1-acetyl-1H-indol-3-yl derivatives have been prepared from indole-3-carboxaldehyde. The Knoevenagel reaction between indole-3-carboxaldehyde and active methylene or non-active methylene compounds yielded the corresponding condensation product, indole-3-yl derivatives .
Molecular Structure Analysis
While specific structural data for “3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one” was not found, related compounds such as [(1-acetyl-1H-indol-3-yl)oxy]phosphonic acid and Ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate have been analyzed .
Scientific Research Applications
Antioxidant Properties
Indoxyl acetate has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. Researchers have explored indoxyl acetate’s ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress .
Antiobesity Effects
Studies suggest that indoxyl acetate may have antiobesity properties. It could modulate lipid metabolism, adipogenesis, and energy expenditure. Researchers have investigated its impact on adipose tissue and lipid accumulation, making it a potential target for obesity management .
Antimalarial Activity
Indoxyl acetate derivatives have demonstrated antimalarial activity. Researchers have explored their effects against Plasmodium parasites, which cause malaria. These compounds may interfere with parasite growth and survival, providing a novel avenue for antimalarial drug development .
Antipyretic Properties
Indoxyl acetate has been studied for its antipyretic (fever-reducing) effects. By modulating inflammatory pathways, it may help regulate body temperature during fever episodes. Further investigations are needed to understand its mechanism of action .
Microbiological Applications
Indoxyl acetate derivatives have antibacterial properties. Researchers have used them for bacterial detection and identification. For instance, the glycoside 5-bromo-3-indolyl-α-L-arabinofuranoside (a derivative of indoxyl acetate) has been employed in microbiology assays .
Kinase Inhibition and Antitumor Potential
Indoxyl derivatives, including indoline-3-one, have shown promise as kinase inhibitors with potential antitumor effects. These compounds may interfere with signaling pathways involved in cancer cell growth and survival. Researchers continue to explore their therapeutic applications .
properties
IUPAC Name |
3-(1-acetylindol-3-yl)-4-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-11(21)20-10-14(12-6-2-4-8-15(12)20)17-18(22)13-7-3-5-9-16(13)24-19(17)23/h2-10,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXQMMGMYZLGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3=C(C4=CC=CC=C4OC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one |
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